Methyl 3-(2-chlorophenyl)-2-hydroxypropanoate
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Overview
Description
Methyl 3-(2-chlorophenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a methyl ester group, a chlorinated aromatic ring, and a hydroxyl group on the propanoate chain. This compound is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(2-chlorophenyl)-2-hydroxypropanoate can be synthesized through several methods. One common approach involves the esterification of 3-(2-chlorophenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-chlorophenyl)-2-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-(2-chlorophenyl)-2-oxopropanoate or 3-(2-chlorophenyl)-2-carboxypropanoate.
Reduction: Formation of 3-(2-chlorophenyl)-2-hydroxypropanol.
Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Methyl 3-(2-chlorophenyl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 3-(2-chlorophenyl)-2-hydroxypropanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of the hydroxyl and ester groups allows it to participate in hydrogen bonding and other interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(2-bromophenyl)-2-hydroxypropanoate: Similar structure with a bromine atom instead of chlorine.
Methyl 3-(2-fluorophenyl)-2-hydroxypropanoate: Contains a fluorine atom in place of chlorine.
Methyl 3-(2-methylphenyl)-2-hydroxypropanoate: Features a methyl group instead of chlorine.
Uniqueness
Methyl 3-(2-chlorophenyl)-2-hydroxypropanoate is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions. The chlorine atom can participate in various substitution reactions, making this compound versatile for synthetic applications.
Biological Activity
Methyl 3-(2-chlorophenyl)-2-hydroxypropanoate is an organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H11ClO3
- Molecular Weight : 216.65 g/mol
- Structural Features : The compound features a chlorophenyl group, a hydroxyl group, and a methyl ester, which are crucial for its biological interactions.
Biological Activity Overview
This compound exhibits various biological activities that can be categorized as follows:
- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit antimicrobial properties. This suggests potential applications in treating bacterial and fungal infections.
- Anticancer Properties : Preliminary research indicates that the compound may influence cancer cell proliferation. For instance, derivatives of similar compounds have shown effectiveness in inhibiting cell cycle progression in various cancer cell lines .
- Anti-inflammatory Effects : The presence of the hydroxyl group is often associated with anti-inflammatory activity, making this compound a candidate for further investigation in inflammatory diseases.
The biological activity of this compound is likely mediated through several mechanisms:
- Histone Deacetylase Inhibition : Similar compounds have been identified as histone deacetylase inhibitors, which play a role in cancer therapy by altering gene expression.
- Cell Cycle Modulation : Research on related compounds shows they can induce cell cycle arrest at various phases (G1, S, G2/M), impacting cancer cell growth and survival .
Synthesis Methods
The synthesis of this compound can be achieved through several methods, typically involving the following steps:
- Starting Materials : The synthesis often begins with readily available β-keto esters or similar precursors.
- Reagents : Common reagents include chlorinated phenols and methylating agents.
- Reaction Conditions : The reactions are typically conducted under controlled temperatures and may require catalysts to enhance yields.
Anticancer Activity
A study evaluated the effects of this compound on various cancer cell lines:
Cell Line | Concentration (μM) | Duration (h) | Observed Effect |
---|---|---|---|
HeLa (Cervical) | 10-50 | 48 | G2/M phase arrest |
MKN45 (Gastric) | 0.05-40 | 24-72 | Decrease in cyclin A and CDK2 |
U-373MG (Glioma) | 40 | 48 | S phase arrest |
These findings suggest that the compound may effectively inhibit cancer cell proliferation through cell cycle modulation.
Antimicrobial Activity
Research has shown that this compound possesses antimicrobial properties against various pathogens. In vitro studies demonstrated significant inhibition of bacterial growth at concentrations ranging from 10 to 100 μg/mL.
Properties
CAS No. |
133373-32-7 |
---|---|
Molecular Formula |
C10H11ClO3 |
Molecular Weight |
214.64 g/mol |
IUPAC Name |
methyl 3-(2-chlorophenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C10H11ClO3/c1-14-10(13)9(12)6-7-4-2-3-5-8(7)11/h2-5,9,12H,6H2,1H3 |
InChI Key |
AXKSNCDIFRBHOQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1Cl)O |
Origin of Product |
United States |
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